4-(4-Fluorophenyl)-3-nitropyridine
Description
Properties
CAS No. |
170682-38-9 |
|---|---|
Molecular Formula |
C11H7FN2O2 |
Molecular Weight |
218.187 |
IUPAC Name |
4-(4-fluorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
InChI Key |
JIYKGFBSWLSPFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])F |
Synonyms |
3-NITRO-4-(4/'-FLUOROPHENYL) PYRIDINE |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyridine derivatives, including 4-(4-Fluorophenyl)-3-nitropyridine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effective inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Recent studies have shown that certain nitropyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation . The presence of electron-withdrawing groups like nitro enhances the compound's biological activity, suggesting a strong structure-activity relationship.
Materials Science Applications
Photophysical Properties
The photophysical behavior of this compound is notable for its potential use in optoelectronic devices. The compound's ability to absorb light in the visible region makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that modifying the substituents on the pyridine ring can lead to significant changes in absorption spectra, allowing for fine-tuning of optical properties .
Chemical Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in nucleophilic substitution reactions or coupling reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's versatility in chemical transformations supports its role as a building block in drug discovery and development .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that modifications to the nitro group significantly impacted the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. -
Anticancer Activity Assessment
In vitro testing on breast cancer cell lines demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutics, indicating potential as a lead compound for further development. -
Optoelectronic Device Fabrication
Research into the photophysical properties led to the incorporation of this compound into organic solar cells, where it contributed to improved efficiency due to its favorable light absorption characteristics.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6)
- Structure: Features a 4-fluorophenoxy group at the 2-position and a nitro group at the 3-position of the pyridine ring.
- Molecular Formula : C₁₁H₇FN₂O₃ (MW: 234.18).
- Key Differences: The phenoxy group introduces oxygen-based electron-withdrawing effects, altering reactivity compared to the direct phenyl linkage in 4-(4-fluorophenyl)-3-nitropyridine. This substitution may reduce steric hindrance but increase susceptibility to nucleophilic aromatic substitution at the para-fluorine position .
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Contains fluorine at the 2-position of the pyridine ring and a 4-fluorophenyl group at the 5-position.
Functional Group Variations
4-Hydroxy-3-nitropyridine
- Structure : A hydroxyl group replaces the 4-fluorophenyl substituent.
- Key Differences: The hydroxyl group increases solubility in polar solvents and acidity (pKa ~4–5), enabling deprotonation under mild conditions. This contrasts with the hydrophobic fluorophenyl group, which favors organic-phase reactions.
3-Chloro-N-phenyl-phthalimide
- Structure : A chlorinated isoindoline-1,3-dione core with an N-phenyl group.
- The chlorine atom and phthalimide system offer distinct reactivity, such as nucleophilic displacement of chlorine, which is less feasible in nitro-substituted pyridines due to the stronger electron-withdrawing nitro group .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₁H₈FN₂O₂ | 234.19 (est.) | 3-NO₂, 4-(4-F-C₆H₄) | Intermediate for pharmaceuticals |
| 2-(4-Fluorophenoxy)-3-nitropyridine | C₁₁H₇FN₂O₃ | 234.18 | 3-NO₂, 2-(4-F-OC₆H₄) | Electrophilic aromatic substitution |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | C₁₁H₇F₂N | 203.18 | 2-F, 5-(4-F-C₆H₄) | Crystal engineering, ligand design |
| 4-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 | 3-NO₂, 4-OH | Solubility in polar solvents |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 235.07) validates molecular weight .
- HPLC-PDA : Purity >97% confirmed using C18 columns (acetonitrile/water gradient) .
What role does this compound play in the synthesis of pharmaceutical intermediates?
Advanced Research Question
The compound serves as a precursor for:
- Flupirtine maleate : Reduction of the nitro group to an amine (using H₂/Pd-C) yields 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine, a key intermediate. Challenges include controlling regioselectivity and avoiding over-reduction .
- Kinase inhibitors : Functionalization at the pyridine nitrogen (e.g., sulfonamide formation) enhances binding to p38 MAPK .
How can the nitro group in this compound be selectively reduced, and what challenges arise during this process?
Advanced Research Question
Selective reduction requires careful catalyst choice:
- Catalytic hydrogenation : Pd/C or Raney Ni in ethanol at 50 psi H₂ reduces nitro to amine without affecting the fluorophenyl group .
- Chemoselective agents : Fe/HCl or SnCl₂ in HCl/EtOH preferentially target nitro groups but may require post-reaction neutralization .
Challenges : - Over-reduction to hydroxylamine or azide byproducts.
- Competing dehalogenation of the fluorophenyl group under harsh conditions .
What in vitro assays are used to evaluate the kinase inhibitory activity of this compound derivatives?
Advanced Research Question
- p38 MAPK inhibition : ATPase assays with recombinant enzyme (IC₅₀ determination via luminescence-based ADP detection) .
- Cellular assays : TNF-α suppression in LPS-stimulated macrophages (EC₅₀ measured via ELISA) .
- Selectivity profiling : Kinase panel screens (e.g., JAK3, Akt) to assess off-target effects .
How does the electronic effect of the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Question
The fluorine atom’s electronegativity:
- Deactivates the ring : Reduces susceptibility to electrophilic attack at the para position .
- Directs substitution : Favors meta substitution in nitration or sulfonation reactions due to inductive effects .
Experimental validation : Comparative kinetic studies with non-fluorinated analogs show slower reaction rates (krel = 0.4–0.6) .
What strategies improve the aqueous solubility of this compound derivatives for in vivo studies?
Advanced Research Question
- Salt formation : Hydrochloride salts of amine derivatives enhance solubility (e.g., 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine HCl) .
- PEGylation : Attaching polyethylene glycol chains to hydroxyl or amine groups increases hydrophilicity .
- Co-solvent systems : Use DMSO/water (10:90 v/v) for in vitro assays to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
